molecular formula C16H18ClN5O2S B10956220 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10956220
M. Wt: 379.9 g/mol
InChI Key: NMEPDXVMSZNIDD-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment of the butyl chain: The pyrazole derivative is then reacted with a butyl halide under basic conditions to introduce the butyl chain.

    Formation of the oxadiazole ring: The intermediate is then reacted with a thiophene derivative and a suitable reagent to form the oxadiazole ring.

    Final coupling: The final step involves coupling the oxadiazole intermediate with a carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and oxadiazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the pyrazole or thiophene rings, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazole and thiophene derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the thiophene and oxadiazole rings.

    1,3,4-thiadiazole derivatives: Similar in having a heterocyclic ring with nitrogen and sulfur atoms.

    Imidazole derivatives: Contain a five-membered ring with nitrogen atoms, similar to the pyrazole ring.

Uniqueness

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of pyrazole, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H18ClN5O2S/c1-9(22-11(3)13(17)10(2)20-22)6-7-18-15(23)16-19-14(21-24-16)12-5-4-8-25-12/h4-5,8-9H,6-7H2,1-3H3,(H,18,23)

InChI Key

NMEPDXVMSZNIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)CCNC(=O)C2=NC(=NO2)C3=CC=CS3)C)Cl

Origin of Product

United States

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